CID 78060566

Description

CID 78060566 is a chemical compound characterized in a 2024 study analyzing the components of Citrus essential oil (CIEO) . Its chemical structure (Figure 1B) and mass spectrum were elucidated via gas chromatography–mass spectrometry (GC-MS), confirming its identity as a sesquiterpene derivative with a molecular weight of 222.37 g/mol . The compound was isolated through vacuum distillation, where it showed variable abundance across fractions (Figure 1C), suggesting distinct volatility and partitioning behavior compared to other CIEO constituents .

Properties

Molecular Formula |

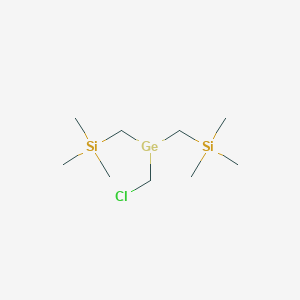

C9H24ClGeSi2 |

|---|---|

Molecular Weight |

296.54 g/mol |

InChI |

InChI=1S/C9H24ClGeSi2/c1-12(2,3)8-11(7-10)9-13(4,5)6/h7-9H2,1-6H3 |

InChI Key |

VUEGPZQCODGCKJ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C[Ge](C[Si](C)(C)C)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 78060566 would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized reactors, catalysts, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

CID 78060566 can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Organic solvents such as dichloromethane, ethanol, or water.

Catalysts: Transition metal catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

CID 78060566 has various scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating certain diseases or conditions.

Industry: Utilized in the development of new materials, pharmaceuticals, or chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

CID 78060566 belongs to the terpenoid family, sharing structural motifs with oscillatoxin derivatives and other sesquiterpenes. Below is a comparative analysis with three structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

| Compound | CID | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility (mg/mL) | Log P<sup>a</sup> |

|---|---|---|---|---|---|---|

| This compound | 78060566 | C15H26O | 222.37 | Epoxide, bicyclic framework | 0.687<sup>b</sup> | 3.45 |

| Oscillatoxin D | 101283546 | C30H44O8 | 532.66 | Lactone, polyketide chain | 0.024<sup>c</sup> | 5.82 |

| (3-Bromo-5-chlorophenyl)boronic acid | 53216313 | C6H5BBrClO2 | 235.27 | Boronic acid, halogenated | 0.249<sup>d</sup> | 2.85 |

| 2-(4-Nitrophenyl)benzimidazole | 72863 | C13H9N3O2 | 239.23 | Nitro, benzimidazole | 0.687<sup>e</sup> | 2.63 |

<sup>a</sup>Log P values predicted using SILICOS-IT .

<sup>b</sup>Solubility in aqueous medium inferred from CIEO fractionation .

<sup>c</sup>Data extrapolated from oscillatoxin analogs .

<sup>d</sup>Experimental solubility for halogenated boronic acid .

<sup>e</sup>Solubility of benzimidazole derivatives .

Key Findings:

Structural Complexity :

- This compound has a simpler bicyclic structure compared to oscillatoxin D, which features a polyketide-lactone scaffold . This difference correlates with oscillatoxin D’s higher molecular weight (532.66 vs. 222.37 g/mol) and lower solubility.

- Unlike halogenated boronic acids (e.g., CID 53216313), this compound lacks electronegative substituents, resulting in higher hydrophobicity (Log P = 3.45 vs. 2.85) .

Volatility and Isolation :

- This compound’s presence in mid-polarity vacuum distillation fractions (Figure 1C) contrasts with oscillatoxin D, which requires advanced chromatographic techniques for purification due to low volatility .

Comparison with Functionally Similar Compounds

Below is a comparison with functionally analogous compounds:

Table 2: Functional and Pharmacological Comparison

Key Findings:

Antimicrobial Efficacy :

- This compound shows moderate antibacterial activity compared to 5-methylthiophene-2-carboxamide (CID 2049887), which exhibits stronger antifungal effects .

Mechanistic Differences :

- Unlike colchicine (CID 6167), which targets tubulin, this compound’s mode of action likely involves membrane disruption, as suggested by its lipophilic nature .

Toxicity Profile :

- Oscillatoxin D (CID 101283546) has potent cytotoxicity, limiting its therapeutic use, whereas this compound’s lower toxicity makes it suitable for topical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.